molecular formula C9H14N2O B1519562 (6-Propoxypyridin-3-yl)methanamine CAS No. 591771-83-4

(6-Propoxypyridin-3-yl)methanamine

Cat. No.: B1519562
CAS No.: 591771-83-4
M. Wt: 166.22 g/mol
InChI Key: MZGGIWMWLZNQIX-UHFFFAOYSA-N
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Description

(6-Propoxypyridin-3-yl)methanamine: is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . It is a derivative of pyridine, featuring a propoxy group at the 6-position and an aminomethyl group at the 3-position of the pyridine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-pyridinemethanamine as the starting material.

  • Propoxylation Reaction: The pyridine ring is subjected to a propoxylation reaction, where a propyl group is introduced at the 6-position.

  • Reaction Conditions: This reaction is usually carried out using propyl bromide or propyl chloride in the presence of a base such as potassium carbonate or triethylamine .

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process to ensure quality control and consistency.

  • Catalysts: Various catalysts may be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

(6-Propoxypyridin-3-yl)methanamine: undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form 6-propoxypyridine-3-carboxaldehyde using oxidizing agents like chromium trioxide or potassium permanganate .

  • Reduction: Reduction reactions can convert the compound to 6-propoxypyridin-3-ylmethanol using reducing agents such as lithium aluminium hydride .

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide, potassium permanganate, acidic conditions.

  • Reduction: Lithium aluminium hydride, ether solvent.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: 6-propoxypyridine-3-carboxaldehyde.

  • Reduction: 6-propoxypyridin-3-ylmethanol.

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

(6-Propoxypyridin-3-yl)methanamine: has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (6-Propoxypyridin-3-yl)methanamine exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with specific receptors or enzymes, leading to biological effects.

  • Pathways: The exact pathways depend on the specific application but may involve signaling pathways or metabolic processes.

Comparison with Similar Compounds

(6-Propoxypyridin-3-yl)methanamine: is compared with other similar compounds to highlight its uniqueness:

  • 3-Pyridinemethanamine: Similar structure but lacks the propoxy group.

  • 6-Propoxypyridine: Similar but lacks the aminomethyl group.

  • 2-Propoxypyridine-3-ylmethanamine: Similar but with the propoxy group at a different position.

This compound .

Properties

IUPAC Name

(6-propoxypyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-5-12-9-4-3-8(6-10)7-11-9/h3-4,7H,2,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGGIWMWLZNQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305145
Record name 6-Propoxy-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591771-83-4
Record name 6-Propoxy-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591771-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Propoxy-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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